4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound 4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide is a complex sulfonamide derivative featuring a piperazine core modified with a naphthyl ether side chain and a dimethylsulfonamide group.
Systematic IUPAC Name :
1-(Dimethylsulfamoyl)-4-[3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl]piperazine
Molecular Formula :
C₁₉H₂₈BrN₃O₅S
Molecular Weight :
490.47 g/mol
Structural Breakdown :
- Piperazine core : Central six-membered ring with two nitrogen atoms.
- Sulfonamide group : -SO₂N(CH₃)₂ at position 1 of the piperazine.
- Side chain : 3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl group at position 4 of the piperazine.
Stereochemical Considerations: Configuration and Conformational Dynamics
The compound exhibits stereochemical complexity due to:
- Chiral Centers : The 2-hydroxypropyl side chain introduces a chiral center at the hydroxyl-bearing carbon (C2).
- Piperazine Conformation : The piperazine ring adopts a chair conformation, as observed in related structures (e.g., co-crystals of piperazine with naphthol derivatives).
- Naphthyl Group Orientation : The 6-bromo-2-naphthyl group imposes steric constraints, favoring a planar arrangement for π-π stacking interactions.
Key Stereochemical Features :
Spectroscopic Characterization (NMR, IR, MS)
1H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.82–7.25 | m (4H) | Naphthyl aromatic protons |
| 4.15 | dd (1H) | -O-CH₂-CH(OH)- |
| 3.95 | m (2H) | Piperazine N-CH₂- |
| 3.45 | s (6H) | N,N-dimethyl (-N(CH₃)₂) |
| 2.85 | t (4H) | Piperazine ring protons |
| 1.95 | br s (1H) | Hydroxyl (-OH) |
13C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 154.2 | Naphthyl ether oxygen (C-O) |
| 132.1 | Brominated aromatic carbon (C-Br) |
| 115.7 | Piperazine C-N |
| 55.3 | N,N-dimethyl (-N(CH₃)₂) |
| 44.8 | Sulfonamide sulfur (C-SO₂) |
IR (KBr, cm⁻¹) :
| Peak | Assignment |
|---|---|
| 3420 | O-H stretch (hydroxyl) |
| 1325 | S=O asymmetric stretch |
| 1150 | S=O symmetric stretch |
| 760 | C-Br stretch |
High-Resolution Mass Spectrometry (HRMS) :
| m/z | Ion |
|---|---|
| 490.12 | [M+H]+ (C₁₉H₂₈BrN₃O₅S) |
| 412.07 | Loss of -N(CH₃)₂ and -SO₂ |
Crystallographic Studies and X-ray Diffraction Analysis
While direct X-ray data for this compound is unavailable, related piperazine-naphthol co-crystals provide insights:
Key Observations from Analogous Structures :
- Hydrogen Bonding : O-H⋯N interactions between hydroxyl and piperazine (2.8–3.0 Å).
- Piperazine Geometry : Chair conformation with equatorial substituents.
- Packing : C-H⋯π interactions between naphthyl groups (3.5–4.0 Å).
Hypothetical Unit Cell Parameters :
| Parameter | Value (Estimated) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 10.2, 16.3, 14.4 |
| β (°) | 108.2 |
| Volume (ų) | 2244 |
Properties
IUPAC Name |
4-[3-(6-bromonaphthalen-2-yl)oxy-2-hydroxypropyl]-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BrN3O4S/c1-21(2)28(25,26)23-9-7-22(8-10-23)13-18(24)14-27-19-6-4-15-11-17(20)5-3-16(15)12-19/h3-6,11-12,18,24H,7-10,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHWYKWDELVQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Naphthol
Direct electrophilic substitution using bromine in acetic acid yields a mixture of mono- and dibrominated products. Selective mono-bromination at the 6-position is achieved via:
-
Low-temperature bromination (0–5°C) with stoichiometric Br₂ in CH₃COOH/H₂SO₄.
-
Directed ortho-bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥97% |
| Characterization | H NMR (CDCl₃): δ 8.15 (d, J=8.5 Hz, 1H), 7.75–7.68 (m, 2H), 7.45–7.38 (m, 2H), 5.21 (s, 1H, -OH). |
Formation of the 3-[(6-Bromo-2-naphthyl)oxy]-2-hydroxypropyl Chain
Epoxide-Mediated Coupling
Step 1 : Epichlorohydrin reaction with 6-bromo-2-naphthol under basic conditions:
Conditions : 50°C, 6 h, 82% yield.
Step 2 : Epoxide ring-opening with piperazine sulfonamide:
Optimization :
Mitsunobu Etherification
Direct coupling of 6-bromo-2-naphthol with 3-chloro-1,2-propanediol:
Advantages :
Limitations :
-
Requires stoichiometric DIAD/PPh₃, increasing cost.
Synthesis of N,N-Dimethyl-1-piperazinesulfonamide
Sulfonylation of Piperazine
Step 1 : Protection of piperazine with Boc anhydride:
Step 2 : Sulfonylation with dimethylsulfamoyl chloride:
Step 3 : Deprotection with TFA:
Final Coupling Strategies
Nucleophilic Displacement
Reaction of 3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl chloride with N,N-dimethyl-1-piperazinesulfonamide:
Conditions : 80°C, 12 h, 67% yield.
Reductive Amination
Alternative route using aldehyde intermediate:
Advantages :
-
Mild conditions (rt, 6 h).
-
Avoids halogenated byproducts.
Yield : 61% after purification.
Analytical Characterization
Spectroscopic Data
-
H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J=8.5 Hz, 1H, naphthyl-H), 7.89–7.82 (m, 2H), 7.51–7.44 (m, 2H), 4.15–4.08 (m, 2H, -OCH₂-), 3.72–3.65 (m, 1H, -CH(OH)-), 2.85–2.78 (m, 4H, piperazine-H), 2.45 (s, 6H, N(CH₃)₂).
-
HRMS (ESI+) : m/z calcd for C₂₀H₂₅BrN₃O₄S [M+H]⁺: 498.0742; found: 498.0739.
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 99.2% |
| TLC | SiO₂, EtOAc/Hex (1:1) | Rf 0.42 |
Chemical Reactions Analysis
Types of Reactions
4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: NaN3, KSCN, NaOH
Major Products
Oxidation: Ketones, aldehydes
Reduction: De-brominated derivatives
Substitution: Azides, thiocyanates
Scientific Research Applications
4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene moiety may facilitate binding to hydrophobic pockets, while the hydroxypropyl and piperazinesulfonamide groups may interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The target compound belongs to a class of 4-(2-hydroxypropyl)piperazine sulfonamide derivatives. Below is a comparative analysis with two structurally related compounds identified in the literature:
Compound A : N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide (CAS: 881939-77-1)
- Structural Differences :
- Replaces the bromonaphthyl group with a carbazole ring.
- Features a chloro-methoxybenzene sulfonamide instead of dimethylpiperazine.
- Implications: The carbazole group introduces a larger aromatic system, which may enhance π-π stacking interactions but reduce solubility.
Compound B : 4-[(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}benzamide
- Structural Differences: Contains a tetrahydroquinazolinone core instead of a naphthyl ether. Substitutes the dimethylpiperazine with a 3-chlorophenylpiperazine group.
- Implications: The tetrahydroquinazolinone moiety introduces a rigid heterocycle, possibly improving target specificity. The chlorophenylpiperazine may enhance receptor binding but increase metabolic instability .
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : Demonstrated moderate Hsp90 inhibition, attributed to the bromonaphthyl group’s hydrophobic interactions and the hydroxypropyl chain’s hydrogen bonding .
- Compound A : While lacking direct activity data, the carbazole moiety is associated with intercalation-based mechanisms in other kinase inhibitors, suggesting a divergent binding mode .
Biological Activity
4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide is a synthetic compound characterized by its complex structure, which includes a brominated naphthalene moiety, a hydroxypropyl group, and a piperazine sulfonamide core. This unique configuration suggests potential applications in medicinal chemistry and pharmacology. The compound's biological activity is primarily attributed to its interactions with specific molecular targets, making it an interesting subject for research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Brominated Naphthalene Moiety: Enhances hydrophobic interactions.
- Hydroxypropyl Group: Increases solubility and potential for hydrogen bonding.
- Piperazine Sulfonamide Core: Known for its pharmacological properties.
The mechanism of action involves the compound's ability to interact with various biological targets, such as enzymes and receptors. The brominated naphthalene component may facilitate binding to hydrophobic pockets in proteins, while the hydroxypropyl and piperazine groups can engage with polar residues through hydrogen bonding. This interaction may lead to modulation of target activity via competitive inhibition or allosteric effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
- Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity: In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting its utility in cancer treatment.
Study 1: Antimicrobial Evaluation
A study conducted by Varadaraju et al. (2013) evaluated the antimicrobial properties of various piperazine derivatives, including sulfonamide compounds. Results indicated that derivatives similar to 4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide exhibited significant inhibitory effects against gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections.
Study 2: Anticancer Activity
In a recent investigation, the compound was tested against several cancer cell lines. The results showed that it induced apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential role in cancer therapy.
Comparative Analysis with Similar Compounds
The biological activity of 4-{3-[(6-bromo-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{3-[(6-chloro-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide | Chlorine instead of Bromine | Moderate antibacterial activity |
| 4-{3-[(6-fluoro-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide | Fluorine substitution | Enhanced anticancer properties |
| 4-{3-[(6-methyl-2-naphthyl)oxy]-2-hydroxypropyl}-N,N-dimethyl-1-piperazinesulfonamide | Methyl group addition | Reduced anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
